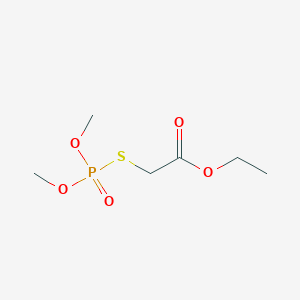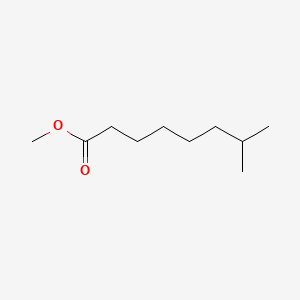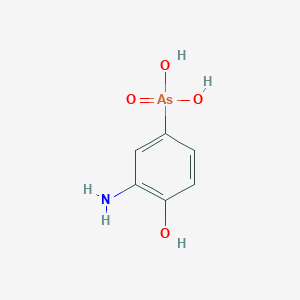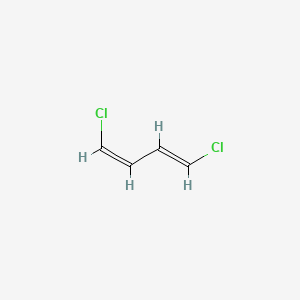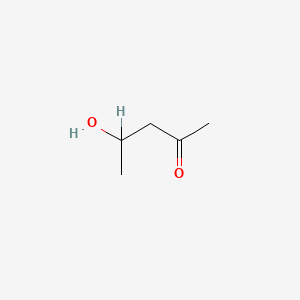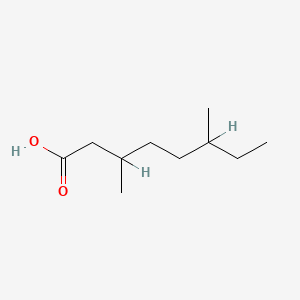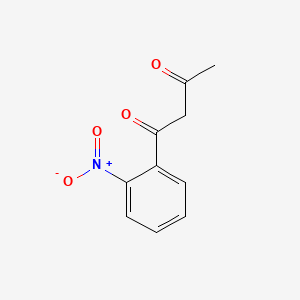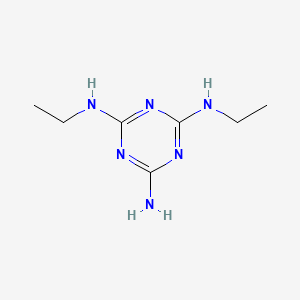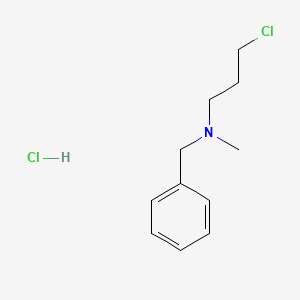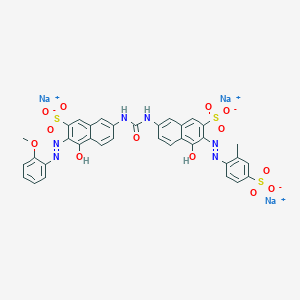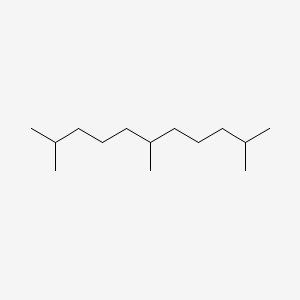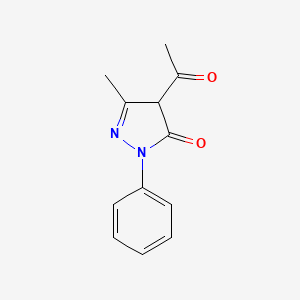
4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one
概要
説明
4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one: is a heterocyclic compound that belongs to the pyrazolone family. It is characterized by a pyrazole ring substituted with acetyl, methyl, and phenyl groups. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one can undergo oxidation reactions to form corresponding pyrazolone derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazolone derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazolones with varied functional groups.
科学的研究の応用
Chemistry: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyrazolone derivatives with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of bioactive molecules with antimicrobial and anticancer properties.
Medicine: this compound and its derivatives are investigated for their therapeutic potential. They exhibit anti-inflammatory, analgesic, and antipyretic activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
- 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
- 3-methyl-1-phenyl-4-acetyl-2-pyrazoline-5-one
- 4-propionyl-3-methyl-1-phenylpyrazolone-5-one
Comparison: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain synthetic and medicinal applications. Its acetyl group enhances its ability to participate in various chemical reactions, while the phenyl group contributes to its biological activity.
特性
IUPAC Name |
4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMQGRMLUUWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332645 | |
| Record name | 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4173-74-4 | |
| Record name | 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


